![molecular formula C14H8N4O2 B1279339 2-(7H-吡咯并[2,3-d]嘧啶-4-基)异吲哚啉-1,3-二酮 CAS No. 741686-49-7](/img/structure/B1279339.png)

2-(7H-吡咯并[2,3-d]嘧啶-4-基)异吲哚啉-1,3-二酮

描述

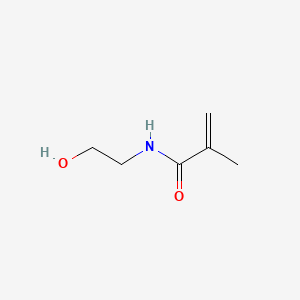

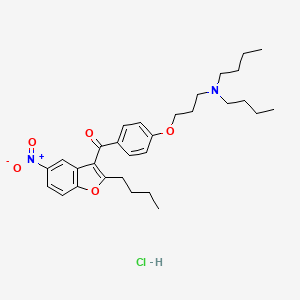

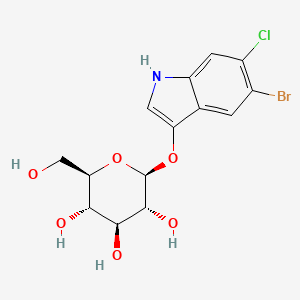

The compound “2-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)isoindoline-1,3-dione” has the molecular formula C14H8N4O2 .

Synthesis Analysis

The synthesis of related compounds has been reported in the literature. For example, the structural design of a compound was based on the combination of tofacitinib’s 7-deazapurine and 5-azaspiro [2.4]heptan-7-amine . Another study reported the synthesis of 1-H-pyrazole-3-carboxamide derivatives that exhibit excellent FLT3 and CDK inhibition and antiproliferative activities .Molecular Structure Analysis

The molecular structure of “2-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)isoindoline-1,3-dione” involves a pyrimidine-fused heterocycle .Physical And Chemical Properties Analysis

The compound has a molecular weight of 264.23900, a density of 1.595 g/cm3, and a boiling point of 538.706ºC at 760 mmHg .科学研究应用

1. Multi-Targeted Kinase Inhibitors and Apoptosis Inducers This compound has been used in the development of more potent and effective targeted kinase inhibitors (TKIs). Specifically, halogenated derivatives of this compound have shown promising cytotoxic effects against different cancer cell lines . Notably, one of these derivatives emerged as a potent inhibitor, exhibiting significant activity against EGFR, Her2, VEGFR2, and CDK2 enzymes .

Antitubercular Agents

The compound has been explored as a potential antitubercular agent. A library of derivatives of this compound was synthesized and their structure-activity relationships were studied. Some of these derivatives displayed in vitro activity against the green fluorescent protein (GFP) reporter strain of Mycobacterium tuberculosis .

Anti-Rheumatic Agents

Research has indicated that this compound could be used in the design and development of novel anti-rheumatic agents targeting Bruton’s tyrosine kinase (BTK) in rheumatoid arthritis (RA) .

Pharmaceutical Intermediate

The compound finds applications as a pharmaceutical intermediate, especially in the synthesis of kinase inhibitors used in disease treatment .

Nitric Oxide Production Inhibitors

This compound has been used in the development of novel nitric oxide production inhibitors . These inhibitors did not affect cell proliferation, indicating that their inhibition of NO production was not related to cell viability .

未来方向

The future directions for research on “2-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)isoindoline-1,3-dione” could involve further exploration of its synthesis, properties, and potential applications. The development of related compounds with improved FLT3 and CDK inhibition could also be a promising area of research .

作用机制

Target of Action

The primary targets of 2-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)isoindoline-1,3-dione are multiple kinases, including EGFR, Her2, VEGFR2, and CDK2 . These kinases play crucial roles in cell signaling pathways, regulating processes such as cell proliferation, survival, and apoptosis .

Mode of Action

2-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)isoindoline-1,3-dione interacts with its targets by inhibiting their activity. This compound has shown significant activity against its target kinases, with IC50 values ranging from 40 to 204 nM, comparable to the well-known kinase inhibitor sunitinib .

Biochemical Pathways

The inhibition of these kinases disrupts the signaling pathways they are involved in. For instance, EGFR, Her2, and VEGFR2 are involved in the PI3K-PKB signaling pathway . The disruption of this pathway can lead to effects such as cell cycle arrest and apoptosis .

Result of Action

The result of the action of 2-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)isoindoline-1,3-dione is the induction of cell cycle arrest and apoptosis in cancer cells . This is accompanied by an increase in proapoptotic proteins such as caspase-3 and Bax, and a decrease in the activity of the anti-apoptotic protein Bcl-2 .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)isoindoline-1,3-dione. For instance, the presence of halogen atoms in the compound can enhance its potency, selectivity, and pharmacological properties . .

属性

IUPAC Name |

2-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)isoindole-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8N4O2/c19-13-8-3-1-2-4-9(8)14(20)18(13)12-10-5-6-15-11(10)16-7-17-12/h1-7H,(H,15,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSYAPIRTBKWOCS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C2=O)C3=NC=NC4=C3C=CN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20438644 | |

| Record name | 2-(7H-Pyrrolo[2,3-d]pyrimidin-4-yl)-1H-isoindole-1,3(2H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20438644 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)isoindoline-1,3-dione | |

CAS RN |

741686-49-7 | |

| Record name | 2-(7H-Pyrrolo[2,3-d]pyrimidin-4-yl)-1H-isoindole-1,3(2H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20438644 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4,4'-Bipyridinium, 1,1'-bis[(2-boronophenyl)methyl]-, dibromide](/img/structure/B1279270.png)